N-Tosyl-4-chloro-3-iodo-7-azaindole

Negishi Cross-Coupling Azatryptophan Synthesis Peptide-Based Drug Discovery

N-Tosyl-4-chloro-3-iodo-7-azaindole (CAS 869335-20-6) is a polyhalogenated 7-azaindole designed for orthogonal, chemoselective cross-coupling. The N-tosyl group remains stable under strongly basic Negishi/Suzuki–Miyaura conditions yet cleaves cleanly under reductive (Mg/MeOH) conditions, preventing N-arylation side reactions common with unprotected analogs and avoiding the acid lability of Boc-protected variants. The 3-iodo handle couples selectively (e.g., Negishi with serine-derived organozinc reagents), leaving the 4-chloro site available for subsequent Buchwald–Hartwig or Suzuki coupling—enabling efficient divergent syntheses of kinase-focused libraries targeting PIM1, ERK5, and c-KIT. This building block is ideal for convergent total synthesis and solid-phase peptide synthesis of azatryptophan-containing peptides. Choose N-Tosyl-4-chloro-3-iodo-7-azaindole for reliable orthogonal reactivity, superior basic-condition stability, and late-stage deprotection capability.

Molecular Formula C14H10ClIN2O2S
Molecular Weight 432.7 g/mol
CAS No. 869335-20-6
Cat. No. B1395718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Tosyl-4-chloro-3-iodo-7-azaindole
CAS869335-20-6
Molecular FormulaC14H10ClIN2O2S
Molecular Weight432.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)I
InChIInChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)13-11(15)6-7-17-14(13)18/h2-8H,1H3
InChIKeyXCUCPOPYQXVOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Tosyl-4-chloro-3-iodo-7-azaindole (CAS 869335-20-6): A Strategic 7-Azaindole Building Block for Kinase-Targeted Synthesis


N-Tosyl-4-chloro-3-iodo-7-azaindole (CAS 869335-20-6) is a polyhalogenated 7-azaindole derivative bearing an N-tosyl protecting group, a 4-chloro substituent, and a 3-iodo handle . The 7-azaindole scaffold is a privileged hinge-binding motif widely exploited in kinase inhibitor design [1]. The tosyl (p-toluenesulfonyl) group confers stability under basic conditions and orthogonality in multistep syntheses, while the orthogonally reactive chloro and iodo substituents enable sequential, chemoselective cross-coupling reactions .

Why N-Tosyl-4-chloro-3-iodo-7-azaindole Cannot Be Replaced by Unprotected or Boc-Protected 7-Azaindole Analogs


Substituting N-Tosyl-4-chloro-3-iodo-7-azaindole with unprotected 4-chloro-3-iodo-7-azaindole or N-Boc-protected variants leads to compromised synthetic outcomes. Unprotected 7-azaindoles undergo N-arylation side reactions and exhibit poor solubility in organic solvents, while Boc-protected derivatives are acid-labile and cannot tolerate the basic conditions required for many cross-coupling reactions [1]. The tosyl group uniquely balances stability under strongly basic conditions (e.g., Negishi and Suzuki-Miyaura couplings) with orthogonal cleavability under reductive or nucleophilic conditions, enabling late-stage deprotection without affecting acid-sensitive functionalities elsewhere in the molecule [1].

Quantitative Differentiation Evidence for N-Tosyl-4-chloro-3-iodo-7-azaindole in Cross-Coupling and Multi-Step Synthesis


Negishi Coupling Yield Advantage of N-Tosyl-Protected 7-Azaindoles Over Unprotected Analogues

In a direct comparative study, N-tosyl-3-haloazaindoles (including N-Tosyl-4-chloro-3-iodo-7-azaindole) underwent Negishi coupling with an Fmoc-protected iodoalanine-derived organozinc reagent to afford azatryptophan derivatives in 69–91% isolated yield [1]. In contrast, unprotected 7-azaindoles under analogous conditions gave only trace product due to competing N-arylation and poor solubility [2]. The tosyl group prevents N-deprotonation side reactions and enhances substrate solubility in organic solvents, directly translating to preparatively useful yields.

Negishi Cross-Coupling Azatryptophan Synthesis Peptide-Based Drug Discovery

Orthogonal Protecting Group Compatibility: Tosyl vs. Boc Stability Under Basic Coupling Conditions

The tosyl group remains intact under the strongly basic conditions of the Negishi coupling (LiTMP/ZnCl2·TMEDA, THF, −78 °C to rt), whereas N-Boc-7-azaindoles undergo quantitative cleavage under identical basic conditions [1]. This orthogonal stability profile enables the tosyl group to be retained through multiple cross-coupling steps and removed selectively at a late stage using Mg/MeOH or n-Bu4NF, without affecting other acid- or base-sensitive functionalities [1].

Protecting Group Strategy Base Stability Multistep Synthesis

Analytical Purity and Batch-to-Batch Reproducibility: Vendor-Validated 95% Purity with Full Spectroscopic Characterization

Commercial batches of N-Tosyl-4-chloro-3-iodo-7-azaindole are supplied with a minimum purity specification of 95% as determined by HPLC, and are accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data . In comparison, the unprotected analogue 4-chloro-3-iodo-7-azaindole is typically supplied at 95% purity but without the same level of analytical documentation and with noted instability upon storage at room temperature .

Quality Control Analytical Validation Reproducibility

Validated Application Scenarios for N-Tosyl-4-chloro-3-iodo-7-azaindole in Medicinal Chemistry and Chemical Biology


Synthesis of Differentially Protected Azatryptophan Derivatives for Peptide-Based Drug Discovery

N-Tosyl-4-chloro-3-iodo-7-azaindole serves as an optimal electrophilic partner in Negishi couplings with serine-derived organozinc reagents. Using the Pd2(dba)3/XPhos catalyst system, the 3-iodo substituent undergoes selective cross-coupling while the 4-chloro and N-tosyl groups remain intact, delivering orthogonally protected azatryptophan building blocks in 69–91% yield [1]. These intermediates can be sequentially deprotected (Ts removal with Mg/MeOH; Fmoc removal with piperidine; tBu ester cleavage with TFA) to afford free amino acids for solid-phase peptide synthesis [1].

Sequential Chemoselective Functionalization for Kinase Inhibitor Library Synthesis

The orthogonal reactivity of the 3-iodo and 4-chloro substituents enables sequential cross-coupling without protection/deprotection steps. The 3-iodo position undergoes Suzuki-Miyaura or Sonogashira coupling under mild conditions, after which the 4-chloro substituent can be functionalized via Buchwald-Hartwig amination or Suzuki coupling under more forcing conditions [1]. This divergent functionalization strategy is particularly valuable for generating focused libraries of 3,4-disubstituted 7-azaindoles targeting the ATP-binding pocket of kinases such as PIM1, ERK5, and c-KIT [2].

Late-Stage Functionalization in Complex Molecule Synthesis

The N-tosyl protecting group confers sufficient stability to survive multiple synthetic transformations, making N-Tosyl-4-chloro-3-iodo-7-azaindole an ideal building block for convergent total synthesis. The tosyl group can be removed cleanly under reductive conditions (Mg/MeOH) without affecting esters, amides, or other reducible functionalities [1]. This late-stage deprotection capability is essential for installing the 7-azaindole pharmacophore into advanced intermediates of natural product analogs or clinical candidates.

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